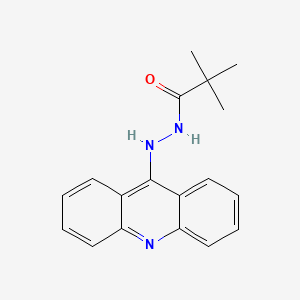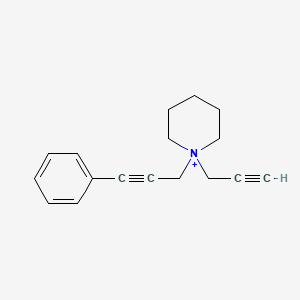![molecular formula C11H12N4O2S B11625867 {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11625867.png)
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a unique structure that combines an indole moiety with a thiourea group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves the reaction of an appropriate indole derivative with thiourea under specific conditions. One common method includes the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of amines with phenyl chlorothionoformate in water, yielding symmetrical thioureas or heterocyclic thiones in good to excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives often employs large-scale reactions using readily available starting materials. The reaction of amines with isothiocyanates or thiophosgene substitutes is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the indole moiety.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with various molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo tautomerization, which may affect its binding to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Structurally similar but lacks the indole moiety.
Urea: Similar structure with an oxygen atom instead of sulfur, leading to different chemical properties.
Selenourea: Contains selenium instead of sulfur, resulting in distinct reactivity and applications.
Uniqueness
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is unique due to its combination of an indole moiety with a thiourea group. This structure imparts specific chemical and biological properties that are not observed in simpler thiourea or urea derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N4O2S |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
(2-hydroxy-5-methoxy-1-methylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8-4-3-6(17-2)5-7(8)9(10(15)16)13-14-11(12)18/h3-5,16H,1-2H3,(H2,12,18) |
InChI-Schlüssel |
SVXMVLVLHZKVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(Benzylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B11625786.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625791.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11625799.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625817.png)

![[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate](/img/structure/B11625826.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625836.png)
![(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11625837.png)
![(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625841.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one](/img/structure/B11625843.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11625849.png)
![N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B11625860.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11625874.png)
